molecular formula C17H21N3O5S B12207333 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide

1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide

Cat. No.: B12207333
M. Wt: 379.4 g/mol
InChI Key: ZWYVEHBCIWAKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidine carboxamides. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the isoxazole ring, sulfonylation, and coupling with the pyrrolidine carboxamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide
  • 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-hydroxyphenyl)pyrrolidine-2-carboxamide

Uniqueness

1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H21N3O5S/c1-11-16(12(2)25-19-11)26(22,23)20-10-6-8-14(20)17(21)18-13-7-4-5-9-15(13)24-3/h4-5,7,9,14H,6,8,10H2,1-3H3,(H,18,21)

InChI Key

ZWYVEHBCIWAKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.